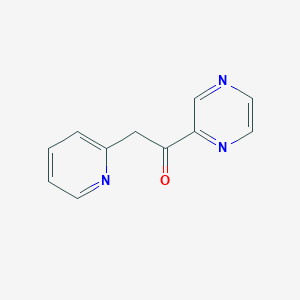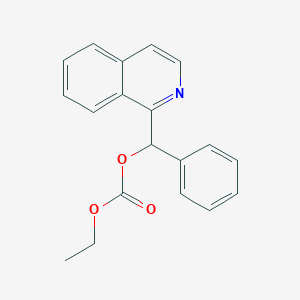![molecular formula C13H14N4O3 B12911668 7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)
7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of Yb(OTf)3 as a Lewis acid promoter in THF under reflux conditions has been reported to improve the synthesis efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Yb(OTf)3, palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function and disrupting cellular processes. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of other biological pathways .
類似化合物との比較
Similar Compounds
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: Known for its potent kinase inhibitory activity and anticancer properties.
4-(2-(6-amino-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-d]pyrimidin-3-yl)ethyl)benzamide derivatives: Exhibits antiviral activity and is structurally similar to the compound .
Uniqueness
7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
特性
分子式 |
C13H14N4O3 |
|---|---|
分子量 |
274.28 g/mol |
IUPAC名 |
7-oxo-2-piperidin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C13H14N4O3/c18-11-9(12(19)20)6-8-7-14-13(16-10(8)15-11)17-4-2-1-3-5-17/h6-7H,1-5H2,(H,19,20)(H,14,15,16,18) |
InChIキー |
BFNJWXGQNNQQFF-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC=C3C=C(C(=O)NC3=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-(Hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)propanenitrile](/img/structure/B12911634.png)




![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![3,5-Pyrazolidinedione, 4-[(2,3-dimethyl-4-pentylphenyl)methylene]-](/img/structure/B12911671.png)
